2-(Piperidin-4-yl)acetonitrile
Overview
Description
2-(Piperidin-4-yl)acetonitrile is an organic compound with the molecular formula C7H12N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity and structural properties .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-4-yl)acetonitrile, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical reactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives can have various pharmacological applications .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids into less biologically active dihydroxyeicosatrienoic acids . This interaction suggests that this compound may have potential anti-inflammatory properties by modulating the activity of sEH. Additionally, the compound’s structure allows it to participate in hydrogenation and cyclization reactions, which are crucial in the synthesis of various biologically active molecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, piperidine derivatives, including this compound, have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization, which is essential for cell division
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been suggested that the compound may exert its effects through the outer-sphere dissociative mechanism, which involves successive protonations and stereoselective enamine protonation . This mechanism highlights the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, exhibit stable properties under specific conditions, such as storage under inert gas and protection from light . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing any potential side effects
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s structure allows it to participate in hydrogenation, cyclization, and other reactions that are crucial for the synthesis of biologically active molecules . These metabolic pathways highlight the compound’s potential in modulating metabolic flux and influencing metabolite levels, which can have significant implications for its therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the transport and distribution mechanisms of this compound can provide insights into its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization can influence the compound’s interactions with biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)acetonitrile typically involves the reaction of 4-chlorobutyronitrile with piperidine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperidine displaces the chlorine atom in 4-chlorobutyronitrile, forming the desired product . The reaction conditions often include the use of solvents such as acetonitrile and temperatures around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-4-yl)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar reactivity but lacks the nitrile group.
4-Piperidineacetonitrile: A closely related compound with similar chemical properties.
Piperidinones: Compounds with a ketone group instead of a nitrile group, offering different reactivity and applications.
Uniqueness
2-(Piperidin-4-yl)acetonitrile is unique due to its combination of the piperidine ring and the nitrile group, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of synthetic applications and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
2-piperidin-4-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFIBQPABQXLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434032 | |
Record name | 2-(piperidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202002-66-2 | |
Record name | 2-(piperidin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(piperidin-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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